molecular formula C29H58O10 B1618767 Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate CAS No. 68130-34-7

Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate

Cat. No.: B1618767
CAS No.: 68130-34-7
M. Wt: 566.8 g/mol
InChI Key: ZIUHCEIEPOPBCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic procedure for HP-BOH involves two aliphatic AB2 monomers derived from 2,2-bis(hydroxymethyl)propionic acid. These monomers differ in the distance between their polymerizable groups due to an additional carbon atom insertion. The synthesis is relatively simple, scalable, and proceeds through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction .

3.

Molecular Structure Analysis

HP-BOH’s molecular structure consists of hexanedioic acid units (also known as adipic acid) linked to 2,2-bis(hydroxymethyl)-1,3-propanediol and octadecanoate (a long-chain fatty acid). The branching architecture results in abundant functional groups on the exterior and interior cavities, making it suitable for encapsulating small molecules .

4.

Chemical Reactions Analysis

HP-BOH readily participates in click reactions due to its alkyne and azide moieties. The CuAAC reaction allows efficient polymerization, yielding hyperbranched polymers with moderate degrees of branching. These properties make HP-BOH attractive for various applications, including catalysis, biomedicine, and microelectronics .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;hexanedioic acid;octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C6H10O4.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUHCEIEPOPBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68130-34-7
Record name Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68130-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

566.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73379-76-7, 68130-34-7
Record name Hexanedioic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73379-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate
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Record name Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate
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Record name Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate
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Synthesis routes and methods

Procedure details

As in Example A, 76.2 g (0.56 mole) pentaerythritol and 321.3 g (1.19 mole) technical stearic acid were reacted for 2 hours at 200° to 210° C. in the presence of 0.25 g tin powder. After the addition of 71.5 g (0.49 mole) adipic acid and 0.25 g tin powder, the reaction mixture was heated for another 16 hours to 200°-210° C. under a pressure of from 15 to 16 mbar. After the addition of bleaching earth, filtration under pressure at 90° C. and cooling, the pentaerythritol adipate stearate (8:7:17) (material I; 367 g) was present as a yellow-tinged, brittle, wax-like mass (dropping point 55.0° C.; acid number 6.9; saponification number 281.1; hydroxyl number 15.9).
Quantity
76.2 g
Type
reactant
Reaction Step One
Quantity
321.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

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